molecular formula C18H18O B1585826 4,4-Diphenylcyclohexanone CAS No. 4528-68-1

4,4-Diphenylcyclohexanone

Cat. No. B1585826
CAS RN: 4528-68-1
M. Wt: 250.3 g/mol
InChI Key: QJPHZZUBQAASNR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4,4-Diphenylcyclohexanone” is C18H18O . Its average mass is 250.335 Da and its monoisotopic mass is 250.135757 Da . Unfortunately, the detailed structural analysis is not available in the search results.

Scientific Research Applications

Synthesis and Educational Applications

  • Synthesis of Bisphenol Z : An organic chemistry experiment demonstrates the synthesis of bisphenol Z, derived from the reaction of phenol with cyclohexanone, which includes 4,4-Diphenylcyclohexanone as a starting material. This process is significant in educational settings, providing insights into electrophilic aromatic substitution and discussions on polymer synthesis and environmental toxicology (Gregor, 2012).

Liquid Crystalline Polymers

  • Thermotropic Liquid Crystalline Poly(Arylidene−Ether)s : Research on thermotropic liquid crystalline poly(arylidene−ether)s based on 4-methyl cyclohexanone moiety reveals their potential in creating nematic mesophases over a wide temperature range. Such polymers are significant for their mesomorphic properties and potential applications in materials science (Aly, El-Khawaga, Hussein, Sayed, 2013).

Chemical Reactions and Compounds

  • Cyclodimerizations of Alkyl Styryl Ketones : The study of the reaction of alkyl styryl ketones with Fe3(CO)12 leads to the formation of 3-acyl-4,5-diphenylcyclohexanones. This research provides insights into the chemical behavior and potential applications of diphenylcyclohexanone derivatives in organic synthesis (Ueda, Otsuji, 1986).

Photoreactivity and Photochemistry

  • Photochemistry of Allenic Counterparts : Exploring the photochemistry of allenic analogs of 4,4-diphenylcyclohexenone, this study contributes to understanding the photoreactivity of cyclohexenones and their derivatives. The findings have implications for the development of photochemically active compounds in various scientific applications (Zimmerman, Baker, Bottner, Morrissey, Murphy, 1993).

properties

IUPAC Name

4,4-diphenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPHZZUBQAASNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196461
Record name Cyclohexanone, 4,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diphenylcyclohexanone

CAS RN

4528-68-1
Record name Cyclohexanone, 4,4-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Diphenylcyclohexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, 4,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a Parr hydrogenation bottle was added 4,4-diphenyl-2-cyclohexen-1-one (0.91 g, 3.66), dissolved in methanol (20 mL), followed by the addition of 10% Pd/C (0.2 g). This mixture was hydrogenated at 50 psi overnight. After the catalyst was filtered and washed with methanol, the filtrate was concentrated in vacuo to give 0.90 g of 4,4-diphenyl-cyclohexanone. MS (EI) calcd: M+H=251.1; found: 251.1.
Quantity
0.91 g
Type
reactant
Reaction Step One
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20 mL
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0.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the conformation of 4,4-diphenylcyclohexanone?

A1: Unlike typical cyclohexane rings which adopt a chair conformation, research indicates that 4,4-diphenylcyclohexanone exists in a flattened chair conformation. This distortion arises from the steric interactions between the two bulky phenyl groups attached to the same carbon atom in the ring [].

Q2: How was the structure of 4,4-diphenylcyclohexanone determined?

A2: The structure of 4,4-diphenylcyclohexanone has been investigated using various methods, including X-ray crystallography [] and spectroscopic techniques []. These analyses provided insights into bond lengths, bond angles, and overall molecular geometry, confirming the flattened chair conformation.

Q3: Are there any known reactions involving 4,4-diphenylcyclohexanone?

A3: Yes, one study investigated the dehydrobromination reaction of a related compound, cis-2,6-dibromo-4,4-diphenylcyclohexanone []. While the study didn't focus on the reaction mechanism, it showcased the reactivity of the molecule and its potential as a precursor for other compounds.

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